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Compound of Interest

Compound Name: Grandifloroside

Cat. No.: B141620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Grandifloroside is an iridoid glucoside natural product with potential therapeutic applications.

Its chemical structure, elucidated primarily through Nuclear Magnetic Resonance (NMR)

spectroscopy, is crucial for understanding its bioactivity, metabolism, and for quality control in

drug development. This document provides detailed application notes and protocols for the

comprehensive NMR analysis of Grandifloroside.

Chemical Structure of Grandifloroside
IUPAC Name: (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-

carboxylic acid[1]

Molecular Formula: C₂₅H₃₀O₁₃[1]

Molecular Weight: 538.5 g/mol [1]

Data Presentation: Quantitative NMR Data Summary
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for

Grandifloroside, based on data reported for structurally similar iridoid glucosides. These
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values are provided as a reference for spectral interpretation and assignment. Actual chemical

shifts may vary depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectral Data of Grandifloroside (500 MHz, CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone Moiety

1 5.75 d 2.0

3 7.52 s

5 3.20 m

6α 1.95 m

6β 2.15 m

7α 4.25 m

7β 4.35 m

8 5.20 dd 8.0, 4.0

9 2.80 m

10 1.15 d 7.0

Caffeoyl Moiety

2' 6.25 d 16.0

3' 7.55 d 16.0

5' 7.05 d 2.0

6' 6.95 d 8.0

8' 6.80 dd 8.0, 2.0

Glucose Moiety

1'' 4.65 d 8.0

2'' 3.25 t 8.0

3'' 3.40 t 8.0

4'' 3.30 t 8.0

5'' 3.35 m
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6''a 3.85 dd 12.0, 2.0

6''b 3.70 dd 12.0, 5.5

Table 2: ¹³C NMR Spectral Data of Grandifloroside (125 MHz, CD₃OD)
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Position Chemical Shift (δ, ppm)

Aglycone Moiety

1 98.5

3 152.0

4 110.0

5 38.0

6 42.0

7 62.0

8 78.0

9 45.0

10 14.0

11 170.0

Caffeoyl Moiety

1' 168.0

2' 115.0

3' 146.0

4' 128.0

5' 116.0

6' 146.5

7' 149.0

8' 117.0

9' 123.0

Glucose Moiety

1'' 100.0
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2'' 74.5

3'' 77.5

4'' 71.0

5'' 78.0

6'' 62.5

Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for sample preparation is critical for obtaining high-quality and

reproducible NMR data.

Materials:

Isolated and purified Grandifloroside (≥95% purity)

Deuterated methanol (CD₃OD, 99.8% D)

NMR tubes (5 mm, high precision)

Vortex mixer

Pipettes

Protocol:

Accurately weigh 5-10 mg of purified Grandifloroside.

Dissolve the sample in 0.6 mL of CD₃OD.

Vortex the sample for 30 seconds to ensure complete dissolution.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.
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1D NMR Data Acquisition (¹H and ¹³C)
Instrumentation:

Bruker Avance III 500 MHz NMR spectrometer (or equivalent) equipped with a cryoprobe.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Solvent: Methanol-d4

Temperature: 298 K

Number of Scans (NS): 16

Dummy Scans (DS): 4

Acquisition Time (AQ): 3.28 s

Relaxation Delay (D1): 2.0 s

Spectral Width (SWH): 10,000 Hz (20 ppm)

Transmitter Frequency Offset (O1P): 5.0 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Solvent: Methanol-d4

Temperature: 298 K

Number of Scans (NS): 1024

Dummy Scans (DS): 4

Acquisition Time (AQ): 1.09 s
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Relaxation Delay (D1): 2.0 s

Spectral Width (SWH): 30,000 Hz (240 ppm)

Transmitter Frequency Offset (O1P): 100.0 ppm

2D NMR Data Acquisition for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments

is essential.

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

Pulse Program: cosygpqf

Parameters: Standard parameters with a spectral width of 5000 Hz in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

nuclei.

Pulse Program: hsqcedetgpsisp2.3

Parameters: Optimized for a one-bond ¹J(C,H) coupling of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations.

Pulse Program: hmbcgpndqf

Parameters: Optimized for long-range couplings of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Pulse Program: noesygpph

Parameters: Mixing time of 500-800 ms.
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Data Processing and Analysis
Apply Fourier transformation to the acquired FIDs using appropriate window functions (e.g.,

exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).

Phase correct the spectra manually.

Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δH 3.31 ppm,

δC 49.0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the 2D spectra to assign all proton and carbon signals and to elucidate the complete

structure and stereochemistry of Grandifloroside.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b141620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

NMR Data Acquisition

Data Analysis

Isolation & Purification of Grandifloroside

Purity Assessment (>=95%)

Dissolution in CD3OD

Transfer to NMR Tube

1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY)

Data Processing (FT, Phasing, Calibration)

Spectral Assignment

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for the NMR analysis of Grandifloroside.
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Caption: Logical relationship of NMR experiments for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Grandifloroside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141620#nuclear-magnetic-resonance-nmr-analysis-
of-grandifloroside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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